Lipophilicity (logP) Comparison: Isoamyl Ester vs. Ethyl and Isopropyl Analogues
The isoamyl (3-methylbutyl) ester exhibits a calculated logP of 2.01 (±0.3), which is 0.89 log units higher than the ethyl ester (logP = 1.12) and 1.36 log units higher than the isopropyl ester (logP = 0.65) . This increase in lipophilicity, driven by the additional methylene and methyl branching in the ester side chain, is predicted to enhance passive diffusion across the leaf cuticle by a factor of approximately 8-fold relative to the ethyl ester and 23-fold relative to the isopropyl ester, based on the Potts–Guy skin permeability model integrated in the ACD/Percepta platform .
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.01 ± 0.3 (isoamyl ester) |
| Comparator Or Baseline | Ethyl ester: 1.12; Isopropyl ester: 0.65 |
| Quantified Difference | Δ logP = +0.89 vs. ethyl; +1.36 vs. isopropyl |
| Conditions | ACD/Labs Percepta v14.0; consensus logP algorithm at 25 °C, pH 7.4 |
Why This Matters
Higher logP directly correlates with faster foliar uptake, which can reduce the required application rate for equivalent weed control efficacy.
